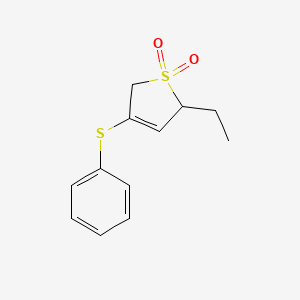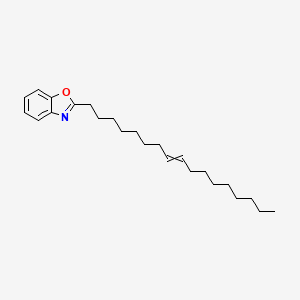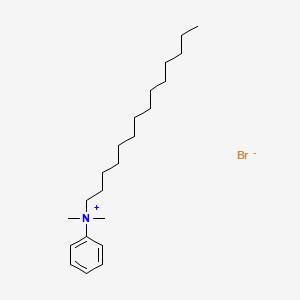
N,N-Dimethyl-N-tetradecylanilinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-N-tetradecylanilinium bromide: is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and act as a cationic surfactant.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-tetradecylanilinium bromide typically involves the quaternization of N,N-dimethyltetradecylamine with an appropriate brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
N,N-Dimethyltetradecylamine+Brominating Agent→N,N-Dimethyl-N-tetradecylanilinium bromide
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high production rates. The reaction conditions are optimized to minimize by-products and maximize yield.
化学反应分析
Types of Reactions: N,N-Dimethyl-N-tetradecylanilinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the bromide ion.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed:
Substitution Reactions: The major products include substituted quaternary ammonium compounds.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound with altered functional groups.
科学研究应用
N,N-Dimethyl-N-tetradecylanilinium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including the synthesis of nanoparticles and emulsions.
Biology: The compound is employed in cell culture and molecular biology experiments as a transfection agent to introduce nucleic acids into cells.
Industry: The compound is used in the formulation of detergents, disinfectants, and personal care products due to its antimicrobial properties.
作用机制
The mechanism of action of N,N-Dimethyl-N-tetradecylanilinium bromide involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.
相似化合物的比较
- N,N-Dimethyldodecylamine
- N,N-Dimethylhexadecylamine
- N,N-Dimethyloctylamine
Comparison: N,N-Dimethyl-N-tetradecylanilinium bromide is unique due to its specific chain length and quaternary ammonium structure, which confer distinct surfactant properties. Compared to shorter-chain analogs like N,N-Dimethyldodecylamine, it has higher hydrophobicity and better surface activity. Longer-chain analogs like N,N-Dimethylhexadecylamine may have increased hydrophobic interactions but could be less soluble in aqueous solutions.
属性
CAS 编号 |
110072-50-9 |
|---|---|
分子式 |
C22H40BrN |
分子量 |
398.5 g/mol |
IUPAC 名称 |
dimethyl-phenyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C22H40N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-23(2,3)22-19-16-15-17-20-22;/h15-17,19-20H,4-14,18,21H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
LRMJBMAZQUBWMC-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C1=CC=CC=C1.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


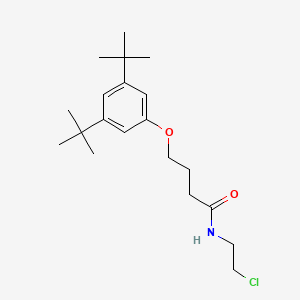
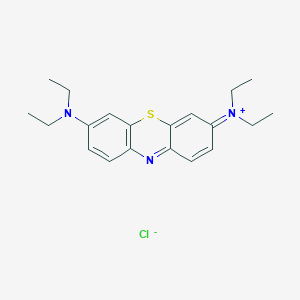
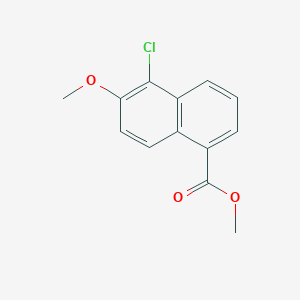
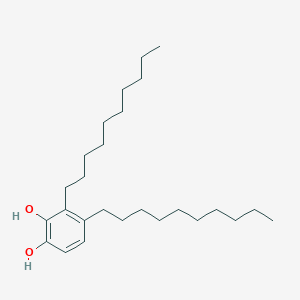

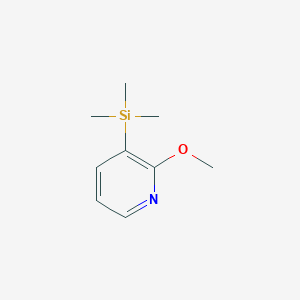
![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
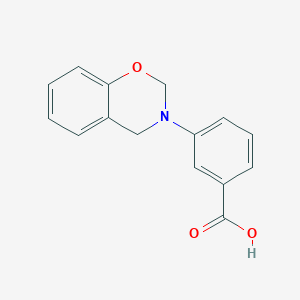
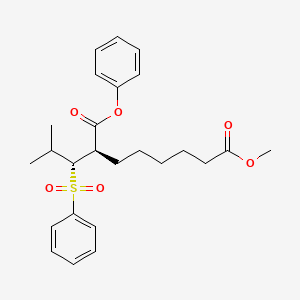
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)
